2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid

Description

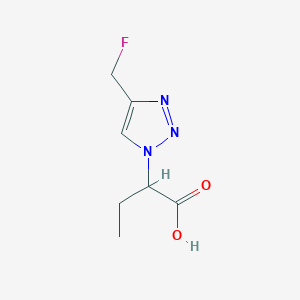

2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid is a triazole-containing carboxylic acid derivative characterized by a fluoromethyl substituent at the 4-position of the triazole ring and a butanoic acid side chain. The triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures regioselective formation of 1,4-disubstituted triazoles .

Properties

Molecular Formula |

C7H10FN3O2 |

|---|---|

Molecular Weight |

187.17 g/mol |

IUPAC Name |

2-[4-(fluoromethyl)triazol-1-yl]butanoic acid |

InChI |

InChI=1S/C7H10FN3O2/c1-2-6(7(12)13)11-4-5(3-8)9-10-11/h4,6H,2-3H2,1H3,(H,12,13) |

InChI Key |

OYFUYUWMVWWXGS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)N1C=C(N=N1)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents.

Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the triazole ring or the butanoic acid moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the fluoromethyl group or other substituents on the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium azide (NaN3) for azide substitution or fluorinating agents for introducing fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The unique properties of the triazole ring make this compound useful in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The fluoromethyl group distinguishes the target compound from analogs bearing nucleobases, aryl, or alkyl substituents (Table 1). For instance:

- Nucleobase-containing triazoles (e.g., 2-(Fmoc-amino)-4-[4-(N1-methylthymine)-1H-1,2,3-triazol-1-yl)butanoic acid ): These exhibit strong RNA-binding due to nucleobase stacking but may suffer from reduced solubility.

Key Insight : The fluoromethyl group balances polarity and metabolic stability, making it advantageous for drug design compared to bulkier nucleobases or highly lipophilic aryl groups .

Backbone Modifications

The butanoic acid chain length contrasts with shorter (e.g., acetic acid) or branched backbones:

- Propane-1,3-diamine derivatives (e.g., 2-(4-(estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride ): The propane backbone and amine termini favor interactions with charged biomolecules but reduce solubility at physiological pH.

- Acetic acid analogs (e.g., 2-(4-((2-fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid ): Shorter chains may limit solubility and conformational flexibility, impacting binding kinetics.

Key Insight: The butanoic acid chain optimizes solubility and flexibility, facilitating interactions with hydrophobic pockets while maintaining water compatibility .

Data Table: Comparative Analysis of Triazole Derivatives

Biological Activity

2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid (CAS Number: 119053797) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H10FN3O2

- Molecular Weight : 173.17 g/mol

- Structural Features : The compound features a triazole ring, which is known for its role in various biological activities including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with biological targets through the following mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety can act as a potent inhibitor of enzymes involved in various metabolic pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi, by disrupting cellular processes.

- Potential Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

A comparative analysis of related compounds indicates that triazole derivatives exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

These results demonstrate that this compound possesses moderate antibacterial activity.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria. The study found that compounds similar to this compound exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for development into therapeutic agents for treating resistant infections .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines indicated that triazole derivatives can induce apoptosis through the activation of caspase pathways. For instance, a derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting that modifications to the triazole structure can enhance anticancer activity .

Research Findings

Recent research has focused on optimizing the structure of triazole derivatives to enhance their biological activity. Modifications such as varying substituents on the triazole ring or altering the alkyl chain length have been studied to improve potency and selectivity against target pathogens or cancer cells.

Summary of Findings

- Antimicrobial Activity : Effective against a variety of bacterial strains with potential applications in treating infections.

- Anticancer Potential : Induces apoptosis in cancer cells; further structural optimization may enhance efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.